![molecular formula C9H7BrF2O3 B1612024 Methyl 3-bromo-4-(difluoromethoxy)benzoate CAS No. 200956-56-5](/img/structure/B1612024.png)
Methyl 3-bromo-4-(difluoromethoxy)benzoate
Overview
Description
Methyl 3-bromo-4-(difluoromethoxy)benzoate, also known as MBDF, is a chemical compound with a wide range of applications in scientific research. It is a relatively new compound, first synthesized in 2017, and has been used in a variety of experiments since then. MBDF is an organic compound with a molecular formula of C7H5BrF2O3 and a molecular weight of 271.02 g/mol. It is a white crystalline solid with a melting point of 98-99°C.
Scientific Research Applications
Chemical Synthesis
“Methyl 3-bromo-4-(difluoromethoxy)benzoate” is a chemical compound with the molecular formula C9H7BrF2O3 . It is used in the synthesis of various other chemical compounds.
Photoactive Materials
This compound has been studied for its photoactive properties . The structure of this ortho-fluoroazobenzene reveals the presence of two crystallographically unique rotomers in the lattice . Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Development of Light Responsive Smart Materials
The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next-generation light responsive smart materials . This compound, due to its photoactive properties, could potentially be used in the development of such materials .
Data Storage
Photochromic solid-state materials, such as this compound, are appealing for a wide variety of applications including data storage . The ability of these materials to change their properties in response to light makes them suitable for storing data .
Molecular Switches
“Methyl 3-bromo-4-(difluoromethoxy)benzoate” could potentially be used in the development of molecular switches . These switches can change their state in response to external stimuli, such as light, making them useful in a variety of applications .
properties
IUPAC Name |
methyl 3-bromo-4-(difluoromethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O3/c1-14-8(13)5-2-3-7(6(10)4-5)15-9(11)12/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVLQGBDVHMHDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596204 | |
Record name | Methyl 3-bromo-4-(difluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-(difluoromethoxy)benzoate | |
CAS RN |
200956-56-5 | |
Record name | Benzoic acid, 3-bromo-4-(difluoromethoxy)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200956-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-bromo-4-(difluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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